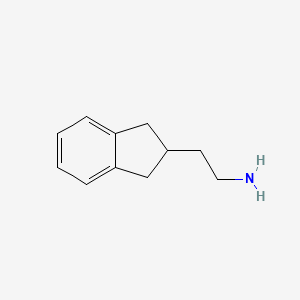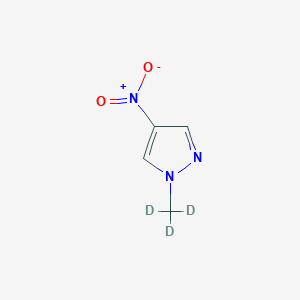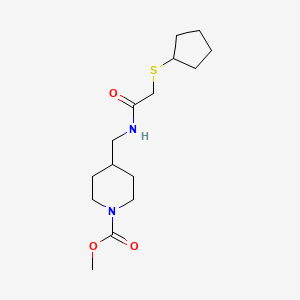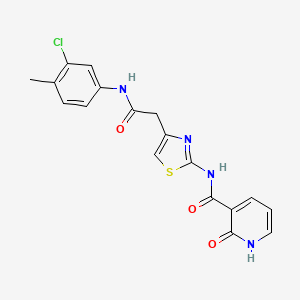
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
概要
説明
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is a versatile chemical compound with the molecular formula C11H15N. This compound is characterized by its unique structure, which includes an indane moiety linked to an ethylamine group. It is widely used in scientific research due to its diverse applications in drug development, organic synthesis, and material science.
科学的研究の応用
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Pharmacology: Utilized as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Material Science: Explored for use in organic semiconductors due to its stable π-conjugated system.
Biochemistry: Studied for its enzyme inhibition properties, potentially leading to new treatments for diseases.
Neuroscience: Investigated for its capacity to modulate neurotransmitter systems, which could lead to novel psychiatric medications.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets, contributing to a broad range of chemical and biological properties .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)ethanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete reduction of the ketone to the corresponding amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is advantageous due to its scalability and efficiency. The reaction is typically conducted under high pressure and temperature, using catalysts such as palladium on carbon (Pd/C) or Raney nickel .
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other substituted derivatives.
類似化合物との比較
Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl): Contains a ketone group and multiple methyl substitutions.
Uniqueness
2-(2,3-Dihydro-1H-inden-2-yl)ethan-1-amine is unique due to its combination of an indane moiety and an ethylamine group, which imparts distinct chemical and biological properties. Its versatility in various scientific applications, from antimicrobial activity to neurotransmitter modulation, sets it apart from similar compounds.
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTAAFFEAQTQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)
![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)


![4-methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid](/img/structure/B2749818.png)



![1-{6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2749824.png)


![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2749830.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2749832.png)
